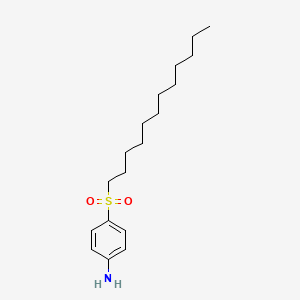

4-Dodecylsulfonylaniline

Description

4-Dodecylsulfonylaniline is a sulfonated aromatic amine derivative characterized by a dodecyl (C₁₂H₂₅) alkyl chain and a sulfonyl (-SO₂-) group attached to the aniline ring. For instance, 4-Dodecylaniline (CAS 104-42-7) shares a similar backbone, featuring a dodecyl chain para to the amine group on benzene . Such compounds are typically utilized in surfactants, polymer additives, or intermediates in organic synthesis .

Properties

Molecular Formula |

C18H31NO2S |

|---|---|

Molecular Weight |

325.5 g/mol |

IUPAC Name |

4-dodecylsulfonylaniline |

InChI |

InChI=1S/C18H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-16-22(20,21)18-14-12-17(19)13-15-18/h12-15H,2-11,16,19H2,1H3 |

InChI Key |

QQSLVXAXJVWWQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Dodecylaniline (C₁₈H₃₁N)

- Structure : A dodecyl chain (-C₁₂H₂₅) is attached para to the amine group on benzene .

- Properties: The long alkyl chain enhances hydrophobicity, making it suitable for nonpolar solvents or lipid bilayer interactions.

- Applications : Likely used as a surfactant precursor or in dye synthesis due to its aromatic amine functionality.

Dodecylamine (C₁₂H₂₇N)

- Structure : A primary amine with a C₁₂ alkyl chain .

- Properties : Highly basic and hydrophilic at the amine site, with hydrophobic tail-driven self-assembly in aqueous solutions.

- Applications: Common in polymer additives, corrosion inhibitors, and nanoparticle synthesis .

- Key Difference : Unlike 4-Dodecylsulfonylaniline, dodecylamine lacks aromaticity and sulfonyl groups, reducing its stability under acidic conditions.

4-Methylsulfonylaniline (C₇H₉NO₂S)

- Structure : A methyl-sulfonyl group (-SO₂CH₃) para to the amine on benzene.

- Properties : The sulfonyl group increases acidity (pKa ~3–4) and stabilizes negative charges, enhancing solubility in polar solvents.

- Applications : Used in azo dye synthesis and pharmaceutical intermediates.

- Key Difference : The shorter methyl chain reduces hydrophobicity compared to this compound, limiting its use in lipid-rich environments.

Comparative Data Table

| Compound | Molecular Formula | Substituent | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₁₈H₃₁NO₂S | -SO₂-, -C₁₂H₂₅ | Hydrophobic, electron-deficient amine | Surfactants, organic synthesis |

| 4-Dodecylaniline | C₁₈H₃₁N | -C₁₂H₂₅ | Hydrophobic, basic amine | Dye intermediates, surfactants |

| Dodecylamine | C₁₂H₂₇N | -C₁₂H₂₅ (primary) | Amphiphilic, high basicity | Polymer additives, nanoparticles |

| 4-Methylsulfonylaniline | C₇H₉NO₂S | -SO₂CH₃ | Polar, acidic amine | Azo dyes, pharmaceuticals |

Key Research Findings

Electronic Effects : Sulfonyl groups in this compound withdraw electron density from the aromatic ring, reducing the amine’s basicity compared to 4-Dodecylaniline. This makes it less reactive in nucleophilic substitution but more stable in acidic environments .

Solubility Trends: The dodecyl chain dominates solubility behavior.

Thermal Stability: Sulfonylated compounds generally exhibit higher thermal stability than non-sulfonylated analogs due to the strong S=O bonds, a trait critical for high-temperature industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.